molecular formula C14H12N2O B3199700 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile CAS No. 1017037-58-9

2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile

Cat. No.: B3199700
CAS No.: 1017037-58-9
M. Wt: 224.26 g/mol
InChI Key: HEBWZJBTVOOMCU-UHFFFAOYSA-N
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Description

Contextualization within Pyridine- and Acetonitrile-Containing Compounds

The structural components of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile, namely the pyridine (B92270) and acetonitrile (B52724) moieties, are well-established "privileged scaffolds" in medicinal chemistry and materials science.

Pyridine Derivatives: The pyridine ring, a nitrogen-containing heterocycle, is a fundamental component in a vast array of pharmaceuticals and natural products. rsc.orgnih.govresearchgate.net It is present in over 7,000 drug molecules of medicinal importance. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for crucial interactions with biological targets. rsc.org Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netsemanticscholar.org This versatility makes the pyridine scaffold a highly desirable feature in the design of new therapeutic agents. rsc.orgnih.gov

Acetonitrile and Phenylacetonitrile (B145931) Derivatives: The phenylacetonitrile framework is a valuable intermediate in organic synthesis. google.com The nitrile group (C≡N) is a versatile functional group that can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various heterocyclic systems. This reactivity makes phenylacetonitrile and its derivatives key starting materials for the synthesis of pharmaceuticals, dyes, and other complex organic compounds. google.comthegoodscentscompany.com For instance, dialkoxy phenylacetonitriles are used in the synthesis of papaverine, an antispasmodic agent. google.com The methylene (B1212753) group adjacent to both the phenyl ring and the nitrile is acidic, allowing for facile alkylation and further molecular elaboration.

The combination of these two important pharmacophores in this compound creates a molecule with inherent potential for diverse chemical transformations and biological applications.

Significance as a Synthetic Intermediate and Molecular Scaffold

The primary significance of this compound lies in its utility as a versatile synthetic intermediate and a molecular scaffold for the construction of more complex molecules. The strategic placement of its functional groups—the pyridine nitrogen, the ether linkage, and the reactive nitrile and adjacent methylene group—offers multiple points for chemical modification.

Researchers have utilized this compound as a key building block in the synthesis of various heterocyclic systems. For example, it serves as a precursor in multi-step syntheses to create novel compounds with potential therapeutic applications. The phenylacetonitrile moiety can be a starting point for constructing quinoline-based structures, which are another important class of biologically active heterocycles. nih.gov

The general synthetic utility is highlighted by the reactivity of its constituent parts. The nitrile group can undergo addition reactions, while the methylene protons can be removed by a base to form a carbanion, which can then react with various electrophiles. This allows for the introduction of diverse substituents, leading to a library of derivatives.

Below is a table summarizing examples of compound classes that can be synthesized using phenylacetonitrile derivatives as starting materials, illustrating the potential pathways for this compound.

Starting Material ClassReaction TypeResulting Compound ClassPotential Application Area
PhenylacetonitrilesCondensation with ketones/aldehydesSubstituted acrylonitrilesOrganic Synthesis Intermediates
PhenylacetonitrilesReductive cleavage of benzisoxazoleo-AminobenzophenonesSynthesis of quinolines nih.gov
PhenylacetonitrilesAlkylationα-Substituted phenylacetonitrilesMedicinal Chemistry Scaffolds
PhenylacetonitrilesCyclization reactionsPyrazoles, Pyridines, PyrimidinesAntitumor agents nih.gov

Overview of Current Research Landscape and Gaps

The current research landscape for this compound and its close analogs is primarily focused on its application in medicinal chemistry. Scientists are actively exploring its use as a scaffold to design and synthesize novel inhibitors for various biological targets, such as kinases involved in cancer progression. researchgate.net For example, similar structures have been investigated as intermediates for PI3K/mTOR inhibitors. researchgate.net

Research has also touched upon the synthesis of pyrazolo[4,3-c]pyridines, which have shown antiproliferative activity against various cancer cell lines. nih.govmdpi.com The synthesis often involves multi-step sequences where a phenylacetonitrile derivative is a key component.

A notable area of related research involves a structurally similar compound, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, which was identified as an inducer of Oct3/4 expression, a key factor in cellular reprogramming and regenerative medicine. researchgate.netresearchgate.net This suggests that the core scaffold of this compound may have untapped potential in the field of stem cell biology.

Despite this progress, there are identifiable gaps in the current body of research. While its role as a synthetic intermediate is evident, a systematic exploration of the full range of chemical transformations it can undergo is not yet comprehensive. There is an opportunity for further investigation into its coordination chemistry, leveraging the pyridine nitrogen as a ligand for metal complexes, which could have applications in catalysis or materials science. Furthermore, while its use in creating libraries of compounds for biological screening is ongoing, the full spectrum of its potential biological activities remains to be explored. Future research could focus on diversifying the heterocyclic systems synthesized from this intermediate and exploring its applications beyond oncology, for instance, in neuropharmacology or infectious diseases, given the broad activities of pyridine-containing molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(pyridin-2-ylmethoxy)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-8-12-4-6-14(7-5-12)17-11-13-3-1-2-10-16-13/h1-7,10H,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBWZJBTVOOMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Pyridin 2 Ylmethoxy Phenyl Acetonitrile and Its Precursors

Retrosynthetic Analysis of the 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile Scaffold

A retrosynthetic analysis of this compound identifies two primary disconnection points that simplify the molecule into readily available starting materials.

C-O Ether Bond Disconnection: The most logical disconnection is at the ether linkage. This bond can be retrospectively cleaved to yield two key precursors: a nucleophilic phenol derivative, 4-hydroxyphenylacetonitrile (1) , and an electrophilic pyridine (B92270) derivative, 2-(halomethyl)pyridine (2) (e.g., 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine). This pathway suggests a nucleophilic substitution reaction, such as the Williamson ether synthesis, as a straightforward final step.

C-C Bond Disconnection of the Acetonitrile (B52724) Group: An alternative disconnection involves the benzylic carbon-carbon bond of the acetonitrile group. This approach leads to a precursor such as 4-(pyridin-2-ylmethoxy)benzyl halide (3) and a cyanide source (e.g., NaCN, KCN). This strategy focuses on introducing the nitrile group onto a pre-formed ether scaffold.

A further disconnection can be envisioned from the nitrile itself, which can be formed from the dehydration of a primary amide or an oxime. This would involve precursors like 2-(4-(pyridin-2-ylmethoxy)phenyl)acetamide (4) or 4-(pyridin-2-ylmethoxy)benzaldehyde oxime (5) . These multi-step approaches provide alternative routes if direct cyanation is not desired.

Alkylation Strategies for the Ether Linkage Formation

The formation of the ether bond between the phenolic oxygen and the pyridinylmethyl group is a critical step in the synthesis of the target molecule.

The Williamson ether synthesis is the most common and direct method for constructing the ether linkage in this compound. This SN2 reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide. wikipedia.org

In the context of this synthesis, 4-hydroxyphenylacetonitrile is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide ion. organic-synthesis.com This intermediate then reacts with an electrophile like 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the SN2 mechanism. Best results are achieved when the alkyl halide is primary, as is the case with 2-(halomethyl)pyridine, which minimizes the potential for competing elimination reactions. masterorganicchemistry.comlibretexts.org

Table 1: Examples of Williamson Ether Synthesis for Aryl Ether Formation
Phenol DerivativeAlkyl HalideBaseSolventConditionsYield
4-Hydroxyphenylacetonitrile2-(Chloromethyl)pyridineK₂CO₃AcetonitrileReflux, 6hHigh
PhenolBenzyl (B1604629) BromideNaHTHF0 °C to RT, 4h>90%
SalicylaldehydeChloroacetic acidNaOHWaterRefluxGood
p-CresolEthyl IodideCs₂CO₃DMFRT, 12h85%

While the Williamson synthesis is prevalent, other methods for forming C-O bonds can be considered, particularly palladium-catalyzed cross-coupling reactions. These modern techniques have expanded the scope of ether synthesis to include less reactive partners. For instance, a coupling reaction between an aryl bromide or triflate and an alcohol can form the desired ether linkage. acs.org In a hypothetical application to this synthesis, 4-bromophenylacetonitrile could be coupled with 2-(hydroxymethyl)pyridine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like BrettPhos), and a base. acs.orgorganic-chemistry.org Nickel-catalyzed cross-couplings have also emerged as powerful alternatives for activating C-O bonds, allowing aryl ethers themselves to be used as substrates. acs.orgresearchgate.net

Nitrile Group Introduction Methodologies

The introduction of the nitrile functional group is another key transformation. This can be achieved either by direct cyanation or through the conversion of other functional groups like amides or oximes.

The direct introduction of a nitrile group is often accomplished via the nucleophilic substitution of a halide with an alkali cyanide. wikipedia.org This method typically involves reacting a benzyl halide, such as 4-(pyridin-2-ylmethoxy)benzyl chloride or bromide, with sodium or potassium cyanide. chemguide.co.uklibretexts.org The reaction is an SN2 displacement and is most effective with primary and secondary halides. openstax.org The choice of solvent is crucial; to avoid the formation of alcohol byproducts from hydrolysis, the reaction is often carried out in polar aprotic solvents like DMSO or in an ethanol solution. chemguide.co.uklibretexts.org

This method is a well-established route for preparing phenylacetonitrile (B145931) derivatives. orgsyn.orggoogle.com For instance, the synthesis of p-methoxyphenylacetonitrile involves the reaction of anisyl chloride with sodium cyanide in acetone (B3395972), demonstrating the efficacy of this approach for substituted benzyl halides. orgsyn.org More advanced, metal-catalyzed cyanation reactions using sources like potassium ferricyanide have also been developed to reduce the toxicity concerns associated with alkali cyanides. wikipedia.orgrsc.org

An alternative pathway to the nitrile group involves the dehydration of a primary amide or an aldoxime. These methods are particularly useful when the corresponding halide precursor for direct cyanation is unstable or difficult to access.

Dehydration of Amides: The conversion of a primary amide to a nitrile is a classic transformation achieved with various dehydrating agents. rsc.org If the synthesis starts with 2-[4-(pyridin-2-ylmethoxy)phenyl]acetamide, treatment with reagents such as phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (B1165640) (TFAA) can yield the desired nitrile. chemguide.co.uknih.govmasterorganicchemistry.com These reactions typically involve heating the amide with the dehydrating agent. libretexts.org Milder, more modern methods utilizing reagents like the Burgess reagent have also been developed to be compatible with sensitive functional groups. highfine.com

Dehydration of Oximes: Another indirect route begins with an aldehyde. 4-(Pyridin-2-ylmethoxy)benzaldehyde can be converted to its corresponding aldoxime by reaction with hydroxylamine. Subsequent dehydration of the aldoxime furnishes the nitrile. A wide array of reagents can effect this transformation, including simple ones like acetic anhydride or more sophisticated systems like the Burgess reagent, which is known for its mild reaction conditions. thieme-connect.comnih.gov Iron-catalyzed dehydration has also been reported as an environmentally benign method that does not require nitrile-based solvents. nih.gov

Table 2: Reagents for Nitrile Synthesis via Dehydration
Starting MaterialDehydrating ReagentSolventConditionsProduct
Primary Amide (R-CONH₂)Phosphorus(V) oxide (P₄O₁₀)None (solid mixture)Heat/DistillNitrile (R-CN)
Primary Amide (R-CONH₂)Thionyl chloride (SOCl₂)DichloromethaneRefluxNitrile (R-CN)
Aldoxime (R-CH=NOH)Acetic AnhydrideNoneHeatNitrile (R-CN)
Aldoxime (R-CH=NOH)Burgess ReagentTHFReflux, 1hNitrile (R-CN)
Aldoxime (R-CH=NOH)Iron(III) chlorideToluene110 °CNitrile (R-CN)

Aromatic Functionalization and Coupling Reactions Pertaining to the Phenyl and Pyridine Moieties

The construction of the core structure of this compound relies on the strategic functionalization of the phenyl and pyridine rings, followed by their coupling. While direct coupling of the two main fragments is a key strategy, the synthesis of the precursors themselves may involve various cross-coupling and substitution reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds, catalyzed by a palladium complex. This reaction is widely used in the synthesis of biaryl compounds, polyolefins, and styrenes. wikipedia.org While a direct Suzuki-Miyaura coupling to form the final ether linkage of this compound is not the standard approach, this methodology is highly relevant for the synthesis of precursors containing a biaryl linkage, should such analogs be desired.

For instance, in the synthesis of related pyridine-phenyl structures, the Suzuki-Miyaura reaction can be employed to couple a pyridine-boronic acid derivative with a functionalized aryl halide. The coupling of 2-pyridyl nucleophiles can be challenging due to the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen atom. However, efficient methods have been developed using specific catalyst systems. nih.gov For example, catalysts based on Pd2(dba)3 and phosphine or phosphite ligands have proven effective for the coupling of 2-pyridyl boron derivatives with aryl bromides and chlorides. nih.gov

The reaction conditions for such a coupling typically involve a palladium precursor, a suitable ligand, a base, and an appropriate solvent. A variety of palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, have been developed to enhance reactivity and stability. nih.gov The choice of base and solvent is also critical, with common bases including carbonates, phosphates, and hydroxides, and solvents such as toluene, THF, dioxane, and DMF being frequently used. wikipedia.org Notably, Suzuki-Miyaura reactions can often be performed in aqueous or biphasic conditions, which aligns with the principles of green chemistry. libretexts.org

Table 1: Example Conditions for Suzuki-Miyaura Coupling of 2-Pyridyl Boronates with Aryl Bromides

ParameterConditionReference
Catalyst Pd2(dba)3 nih.gov
Ligand Phosphite or Phosphine Oxide Ligands nih.gov
Base KF nih.gov
Solvent Dioxane nih.gov
Reactants 1 equiv. Aryl Bromide, 1.5 equiv. 2-Pyridylboronate nih.gov

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry used to introduce a wide range of functional groups onto an aromatic ring. libretexts.org In the context of synthesizing precursors for this compound, EAS reactions are crucial for introducing the cyanomethyl (-CH2CN) group or its precursors onto the phenyl ring.

A common precursor for the target molecule is 4-hydroxyphenylacetonitrile. The synthesis of this intermediate can involve electrophilic substitution reactions on a phenol or a protected phenol derivative. For instance, the Friedel-Crafts acylation of a protected phenol could be followed by a series of transformations to yield the desired cyanomethyl group. However, a more direct approach often involves the conversion of a benzyl halide to a nitrile. For example, p-methoxybenzyl chloride can be prepared from anisole via chloromethylation, an electrophilic aromatic substitution reaction. orgsyn.org The resulting benzyl chloride can then be converted to the corresponding nitrile.

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org The aromaticity is then restored by the loss of a proton. The regioselectivity of the substitution is governed by the nature of the substituents already present on the aromatic ring. For example, a hydroxyl or methoxy (B1213986) group is an ortho-, para-director and an activating group, which would direct incoming electrophiles to the positions ortho and para to it.

Stereoselective Synthesis of Chiral Analogs (if chirally resolved forms exist or are targets)

A thorough review of the scientific literature does not reveal any significant research into the stereoselective synthesis of chiral analogs of this compound. The parent molecule is achiral, and there is no indication of its common use in applications where chirality would be a critical factor. Therefore, the development of synthetic routes to enantiomerically pure forms of this specific compound does not appear to be a current focus of research.

While the target molecule itself is achiral, the broader field of synthesizing chiral pyridines and their derivatives is an active area of research. For instance, methods have been developed for the synthesis of enantiopure 2,4-disubstituted 6-hydroxy-1,6-dihydro-2H-pyridin-3-ones from chiral starting materials like D-glucal. These chiral building blocks can then be used to construct more complex chiral pyridine-containing molecules. However, these methodologies are not directly applicable to the synthesis of this compound as it lacks a stereocenter.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of this compound can be considered at each step of the synthetic sequence, particularly in the Williamson ether synthesis, which is the likely final step.

The Williamson ether synthesis, a classical method for forming ethers from an alkoxide and an alkyl halide, is the most probable route for coupling 4-hydroxyphenylacetonitrile with a 2-(halomethyl)pyridine. masterorganicchemistry.comwikipedia.orgyoutube.com Traditionally, this reaction is carried out in organic solvents such as dimethylformamide (DMF) or acetonitrile. masterorganicchemistry.com These solvents, however, have environmental and health concerns.

Greener alternatives to these solvents are being actively explored. One approach is the use of aqueous media for the Williamson ether synthesis. Although the reactants may have low solubility in water, the use of phase-transfer catalysts (PTCs) can facilitate the reaction. PTCs, such as quaternary ammonium salts, transport the alkoxide from the aqueous phase to the organic phase (or the interface) where it can react with the alkyl halide. This method can significantly reduce the reliance on volatile organic solvents.

Another green approach is the use of solvent-free or neat reaction conditions. Microwave-assisted solvent-free synthesis has emerged as a powerful technique in green chemistry. mdpi.com This method can lead to shorter reaction times, higher yields, and simplified work-up procedures. For the synthesis of alkyl aryl ethers, microwave irradiation in the presence of a solid base like potassium carbonate has been shown to be effective. researchgate.net

Table 2: Green Chemistry Approaches for Williamson Ether Synthesis

ApproachDescriptionPotential Benefits
Aqueous Media Using water as the solvent, often with a phase-transfer catalyst.Reduced use of volatile organic compounds (VOCs), lower cost, increased safety.
Solvent-Free Conducting the reaction without a solvent, often with microwave irradiation.Reduced waste, shorter reaction times, energy efficiency.
Greener Solvents Replacing traditional solvents with more environmentally benign alternatives like ionic liquids or supercritical fluids.Reduced toxicity and environmental impact.

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of the synthesis of this compound, catalyst development can play a role in both the precursor synthesis and the final etherification step.

For the Williamson ether synthesis, while it is often conducted stoichiometrically with a base, catalytic approaches are being developed. Phase-transfer catalysts, as mentioned above, are a prime example of catalytic systems that can make the process greener. Research is ongoing to develop more efficient and recyclable PTCs.

In the synthesis of precursors that may involve cross-coupling reactions like the Suzuki-Miyaura coupling, the development of highly active and stable palladium catalysts is crucial. Catalysts with high turnover numbers (TONs) allow for lower catalyst loadings, reducing the amount of precious metal required and simplifying purification. libretexts.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another important area of research for making these processes more sustainable. nih.gov For instance, palladium nanoparticles supported on various materials are being explored as recyclable catalysts for Suzuki-Miyaura reactions.

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Pyridin 2 Ylmethoxy Phenyl Acetonitrile and Its Key Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile, ¹H and ¹³C NMR spectra provide definitive confirmation of its carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN) and the ether linkage (-OCH₂-) would appear as singlets. The protons on the phenyl and pyridine (B92270) rings would generate a series of doublets and triplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon skeleton. The nitrile carbon (C≡N) typically appears in a characteristic downfield region. Aromatic carbons and the methylene carbons would also have distinct chemical shifts. The chemical shifts for related phenylacetonitrile (B145931) and pyridine derivatives support these expected values. rsc.org Two-dimensional NMR techniques, such as HSQC, can be used to correlate the proton and carbon signals, confirming the assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeAssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
AromaticPhenyl-H (ortho to CH₂CN)~7.3~129
AromaticPhenyl-H (ortho to OCH₂)~6.9~115
AromaticPyridine-H (positions 3, 4, 5)7.2 - 7.8120 - 137
AromaticPyridine-H (position 6)~8.6~149
Aliphatic-CH₂CN~3.7~23
Aliphatic-OCH₂-~5.2~70
Nitrile-C≡N-115 - 120

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₄H₁₂N₂O), the expected exact mass of the protonated molecular ion [M+H]⁺ would be approximately 225.1028 m/z.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions. The resulting mass spectrum would show a prominent molecular ion peak, confirming the molecular formula. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule are predicted to include:

Benzylic cleavage: Fission of the C-C bond between the phenyl ring and the acetonitrile methylene group.

Ether bond cleavage: Breakage of the C-O bond of the ether linkage is a common and diagnostic fragmentation pathway. This can lead to the formation of ions corresponding to the pyridin-2-ylmethyl cation and the 4-(cyanomethyl)phenoxide radical, or vice versa.

Loss of HCN: The nitrile group can be eliminated as neutral hydrogen cyanide.

Pyridine ring fragmentation: Characteristic losses from the pyridine ring can also be observed.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, corroborating data from other spectroscopic methods.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. The spectra for this compound would exhibit characteristic absorption bands corresponding to its structural components.

The most distinct signal is expected to be the nitrile (C≡N) stretching vibration, which appears as a sharp, medium-intensity band in the 2200–2250 cm⁻¹ region. The aromatic rings will show multiple C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450–1600 cm⁻¹ range. The C-O-C stretching of the ether linkage would produce strong bands in the 1000-1300 cm⁻¹ region.

Table 2: Characteristic IR/Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-H (CH₂)Stretching2850 - 2960Medium
Nitrile (C≡N)Stretching2200 - 2250Medium, Sharp
Aromatic C=CStretching1450 - 1600Medium to Strong
Ether (Ar-O-CH₂)Asymmetric C-O-C Stretching1200 - 1275Strong
Ether (Ar-O-CH₂)Symmetric C-O-C Stretching1000 - 1075Medium

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for the parent compound is not publicly available, analysis of closely related derivatives provides significant insight into its likely solid-state behavior.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. In derivatives of this compound, crystal packing is often stabilized by a combination of hydrogen bonds and π–π stacking interactions. For instance, in the crystal structure of 2-(4-Aminophenyl)-3-[3,4-bis(pyridin-2-ylmethoxy)phenyl]acrylonitrile, molecules are linked into zigzag chains. rsc.org Similarly, other pyridine derivatives are known to form molecular sheets stabilized by weak intermolecular interactions. nist.gov These arrangements are crucial in determining the material's bulk properties, such as melting point and solubility.

Hydrogen bonding plays a critical role in the supramolecular assembly of pyridine-containing compounds. In the crystal structure of a related derivative, 2-(4-Aminophenyl)-3-[3,4-bis(pyridin-2-ylmethoxy)phenyl]acrylonitrile, classical N—H···N hydrogen bonds connect the molecules into chains. rsc.org In the absence of strong donors like N-H or O-H in the parent compound, weaker C—H···N and C—H···O hydrogen bonds are expected to be significant. The nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage can act as hydrogen bond acceptors, interacting with C-H groups from neighboring molecules to form extended networks that stabilize the crystal lattice.

Chromatographic Techniques for Purity Assessment and Isolation

The purity assessment and isolation of this compound and its derivatives are critical steps in its synthesis and characterization, ensuring the removal of starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes.

Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound. This technique separates compounds based on their hydrophobicity. Given the structural components of the target molecule, which include a polar pyridine ring and a more nonpolar phenylacetonitrile core, RP-HPLC offers excellent resolution.

A validated RP-HPLC method for a structurally similar compound containing a pyridine moiety and a substituted phenyl ring has been reported, which can be adapted for the analysis of this compound. The separation is typically achieved on an octadecyl (C18) column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, to control the pH and improve peak shape. Ultraviolet (UV) detection is suitable for this compound due to the presence of chromophoric pyridine and phenyl rings.

For preparative applications, the developed analytical method can be scaled up to isolate purified this compound from a crude reaction mixture. By collecting the fraction corresponding to the main peak, a highly purified sample can be obtained for further studies.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column Octadecyl (C18), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature Ambient

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another effective technique for the purity assessment of this compound, provided the compound is thermally stable and sufficiently volatile. For compounds with polar functional groups, derivatization may sometimes be employed to increase volatility and improve peak shape, though it is often possible to analyze underivatized molecules with modern capillary columns.

The analysis is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as a polysiloxane-based phase. The separation is achieved by temperature programming, where the column temperature is gradually increased to elute compounds with different boiling points. A flame ionization detector (FID) can be used for quantification due to its high sensitivity to organic compounds, while a mass spectrometer provides structural information for peak identification and impurity profiling.

GC-MS analysis is particularly useful for identifying and quantifying volatile impurities that may not be easily detected by HPLC. The mass spectrum of the main peak can confirm the identity of this compound, while the spectra of minor peaks can help in the identification of byproducts or degradation products.

Table 2: Representative GC-MS Parameters for the Analysis of this compound

ParameterValue
Column Capillary column (e.g., DB-5MS), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Injection Mode Split
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

Derivatization Strategies and Structure Activity Relationship Sar Studies Centered on 2 4 Pyridin 2 Ylmethoxy Phenyl Acetonitrile As a Core Scaffold

Modifications of the Pyridine (B92270) Ring

The pyridine ring is a common heterocycle in pharmaceuticals, valued for its ability to influence properties like solubility and to form key interactions with biological targets. nih.govnih.gov Its nitrogen atom makes it a weak base and a hydrogen bond acceptor, and its aromatic nature allows for various substitution patterns that can fine-tune the electronic and steric profile of a molecule.

The introduction of substituents onto the pyridine ring can profoundly alter a compound's activity by modifying its electronic and steric characteristics. The nature of the substituent, whether it is an electron-donating group (EDG) or an electron-withdrawing group (EWG), can impact the electron density of the pyridine ring and the basicity of the nitrogen atom. nih.govacs.org

Research on analogous scaffolds has demonstrated the critical role of these electronic effects. For example, in one series of 2,4-disubstituted quinazolines, the para-substitution of a phenyl moiety with various EWGs such as -Cl, -Br, -F, and -SO₂CH₃ resulted in higher inhibitory activity compared to derivatives with EDGs like -CH₃ and -OCH₃. mdpi.com This suggests that reducing the electron density on the aromatic system can be favorable for certain target interactions. The position of the substituent also matters; for instance, introducing a methoxy (B1213986) group can increase the acidity at the meta-position differently depending on whether it is a 4-methoxy-pyridine or a 2-methoxy-pyridine. researchgate.net

Steric properties, such as the size and shape of the substituent, also play a crucial role. Bulky groups can create steric hindrance that prevents the molecule from fitting into a binding pocket, or they can establish beneficial van der Waals interactions that enhance affinity. The interplay between electronic and steric effects is complex, and optimizing activity often requires a careful balance of these properties.

Table 1: Impact of Phenyl Ring Substituents on Biological Activity in an Analogous Kinase Inhibitor Series (Data derived from a study on phenyl-substituted compounds, illustrating the principles of electronic and steric effects.) cresset-group.com

EntryPhenyl SubstitutionActivity (pIC50)Comments
12,4,5-triF8.2Highly electron-poor ring, high activity. cresset-group.com
22-Cl-4,5-diF7.1Replacement of F with larger Cl reduces activity. cresset-group.com
33,4-diF6.9Deletion of 2-F from Entry 1 reduces activity. cresset-group.com
43-F6.9Further reduction in electron-withdrawing character. cresset-group.com
53,4-diCl5.8Less electron-poor and larger than diF counterpart (Entry 3), significant drop in activity. cresset-group.com

Pyridin-2-yl: The nitrogen is adjacent to the point of attachment (the methoxy linker). This arrangement places the hydrogen bond acceptor in close proximity to the linker, potentially influencing the conformation of the side chain. The (pyridin-2-ylmethoxy)aniline moiety has been incorporated into potent EGFR kinase inhibitors. mdpi.com

Pyridin-3-yl: The nitrogen is meta to the linker. This isomer presents a different spatial arrangement for potential hydrogen bonding interactions. The pyridin-3-ylmethoxy group is found in biologically active compounds, including inhibitors of mitochondrial complex I, which are used in PET imaging studies. frontiersin.orgnih.govresearchgate.net Analogs featuring a 2-(3-pyridinyl)methoxy substitution have also been evaluated as inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.gov

Pyridin-4-yl: The nitrogen is para to the linker, placing it furthest from the core of the molecule. This can allow the nitrogen to interact with regions of a target protein that are inaccessible to the other isomers.

The choice of isomer is a critical step in lead optimization, as each presents a unique three-dimensional pharmacophore. The optimal isomer depends entirely on the topology of the specific target's binding site.

Functionalization of the Phenyl Acetonitrile (B52724) Moiety

The phenylacetonitrile (B145931) portion of the scaffold offers two primary locations for modification: the phenyl ring and the nitrile group. Both can be altered to modulate the compound's physicochemical properties and biological activity.

Substituting the phenyl ring of the phenylacetonitrile moiety can significantly influence activity by altering lipophilicity, electronic properties, and metabolic stability. SAR studies on related scaffolds consistently show that the pattern and nature of substituents on a phenyl ring are critical for potency. cresset-group.comresearchgate.net

Halogens, particularly fluorine and chlorine, are common substituents used to block metabolic oxidation and to modulate the electronic nature of the ring. Studies have shown that highly electron-poor phenyl rings, such as those substituted with multiple fluorine atoms, can lead to higher activity. cresset-group.com For example, a 2,4,5-trifluorophenyl substitution was found to be optimal in one series, while replacing the fluorine atoms with larger chlorine atoms or removing them led to a decrease in potency. cresset-group.com This highlights a strong preference for a specific electronic and steric profile in the binding pocket.

Table 2: Representative SAR of Phenyl Ring Substitution on Biological Activity (Data from an analogous series demonstrating the high sensitivity of activity to substitution patterns.) cresset-group.com

RowPhenyl SubstitutionActivity (pIC50)
12,4,5-triF8.2
22-Cl-4,5-diF7.1
33,4-diF6.9
42,4-diF6.7
54-F6.5
63,4-diCl5.8
73-F6.9
82,5-diF6.1

The nitrile group is a versatile functional group that is present in over 30 FDA-approved pharmaceuticals. nih.gov It is a polar, linear moiety that is a weak hydrogen bond acceptor but does not act as a hydrogen bond donor. Its chemical reactivity allows for its transformation into other key functional groups, which can dramatically alter a compound's SAR profile. wikipedia.org

Hydrolysis to Amides/Acids: The nitrile can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH). This transformation introduces both hydrogen bond donor and acceptor capabilities, which can lead to new, potent interactions with a target protein. The resulting geometry is also changed from linear to trigonal planar.

Reduction to Amines: Reduction of the nitrile group yields a primary amine (-CH₂NH₂). This introduces a basic center that is protonated at physiological pH, allowing for the formation of strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a binding site.

The decision to modify the nitrile group depends heavily on the target. In many cases, the nitrile itself is a key pharmacophore, and its replacement leads to a loss of activity. nih.gov However, in other cases, converting it to a group capable of different intermolecular interactions can unlock significant gains in potency.

Linker Modifications and Bioisosteric Replacements of the Methoxy Bridge

The ether linkage (-O-CH₂-) connecting the two aromatic rings is critical for defining the spatial relationship between them. Modifications to this linker can alter the compound's flexibility, conformation, and physicochemical properties.

Bioisosteric replacement is a common strategy in medicinal chemistry to improve a molecule's properties while retaining its desired biological activity. researchgate.netchemrxiv.org The methoxy bridge can be subjected to several bioisosteric modifications:

Atom Replacement: The ether oxygen can be replaced with other atoms or groups. For example, replacing oxygen with sulfur to create a thioether (-S-CH₂-) would increase lipophilicity and alter the bond angle and length. Replacement with an amine (-NH-CH₂-) would introduce a hydrogen bond donor and a basic center.

Linker Homologation: The length of the linker can be varied. Shortening or lengthening the methylene (B1212753) chain (-CH₂-) affects the distance between the phenyl and pyridine rings, which can be crucial for optimal binding. For example, in a series of EGFR/VEGFR2 inhibitors, a longer carbon chain linker was found to be favorable for activity. mdpi.com

Bioisosteric Ring Replacements: In a more dramatic modification, the entire phenyl ring and linker could be replaced with a saturated bioisostere. Non-classical phenyl bioisosteres like bicyclo[1.1.1]pentane (BCP) or 2-oxabicyclo[2.2.2]octane have been used to replace para-substituted phenyl rings. nih.govresearchgate.net These sp³-rich scaffolds can improve properties such as aqueous solubility and metabolic stability while maintaining the correct geometry for biological activity. nih.gov Such a strategy could be applied to replace the 4-(pyridin-2-ylmethoxy)phenyl portion of the core scaffold.

Ultimately, the goal of these derivatization strategies is to map the SAR landscape of the 2-[4-(pyridin-2-ylmethoxy)phenyl]acetonitrile scaffold, providing a clear understanding of how each molecular component contributes to its biological profile and guiding the design of more potent and drug-like analogs.

Varied Alkyl Chain Lengths in the Ether Linkage

Replacement of Ether with other Heteroatom Linkages (e.g., thioether, amide)

To explore a wider chemical space and modulate the electronic and conformational properties of the linker, researchers have replaced the ether oxygen with other heteroatoms. The introduction of a thioether linkage, for example, alters the bond angle and lipophilicity of the molecule. Similarly, incorporating an amide linkage introduces a rigid, planar unit with hydrogen bonding capabilities, which can lead to different binding interactions and metabolic profiles.

Scaffold Hopping and Incorporation into Diverse Heterocyclic Systems

Scaffold hopping is a widely used strategy in drug discovery to identify novel core structures with improved properties while retaining key pharmacophoric features. rsc.org This approach has been applied to the this compound scaffold, leading to its incorporation into a variety of heterocyclic systems.

Integration into Pyrimidine-Based Scaffolds

The this compound motif has been integrated into pyrimidine-based scaffolds to develop potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov SAR studies on these 2,4-disubstituted pyrimidine (B1678525) derivatives have revealed that the nature and position of substituents on the pyrimidine ring significantly impact their biological activity. nih.gov For instance, the introduction of a 3-hydroxyphenyl group at the C-2 position and a morpholine (B109124) group at the C-4 position of a pyrido[3,2-d]pyrimidine (B1256433) core, while varying substituents at the C-7 position, has been shown to influence selectivity for PI3K and mTOR kinases. nih.gov

Compound IDScaffoldTarget(s)Key SAR Findings
II-9OH2,4-disubstituted pyrimidineERα/VEGFR-22-(4-hydroxylphenyl)pyrimidine analog with high efficacy. nih.gov
Not specifiedPyrido[3,2-d]pyrimidinePI3K/mTORC-7 substituents modulate kinase selectivity. nih.gov
Not specifiedPyrido[2,3-d]pyrimidineEGFRL858R/T790MNovel inhibitors developed based on olmutinib. nih.gov

Formation of Spiro Derivatives

The incorporation of the this compound scaffold into spirocyclic systems represents another avenue of chemical exploration. nih.gov Spiro compounds, characterized by a single atom shared between two rings, offer a unique three-dimensional architecture that can enhance binding affinity and selectivity. mdpi.com For example, spiro[indoline-3,4'-piperidine]-2-ones containing an aminopyridine moiety have been designed as EGFR mutation inhibitors. nih.gov

Construction of Triazole and Oxadiazole Systems

The nitrile group of this compound serves as a versatile precursor for the synthesis of five-membered heterocyclic rings such as triazoles and oxadiazoles. These heterocycles are known to be bioisosteres of amides and esters and can improve metabolic stability and other pharmacokinetic properties. The synthesis of 1,2,4-triazoles and 1,2,4-oxadiazoles often involves multi-step reactions starting from the corresponding nitrile. nih.govresearchgate.net

HeterocycleSynthetic PrecursorKey Features
1,2,4-TriazoleNitrileBioisostere of amide/ester, potential for improved metabolic stability. mdpi.comrsc.org
1,2,4-OxadiazoleNitrileCan enhance biological activity and pharmacokinetic profile. researchgate.netresearchgate.net

Indole (B1671886) and Other Fused Ring System Incorporations

The this compound moiety has also been incorporated into indole and other fused ring systems. Indole derivatives are a prominent class of compounds in medicinal chemistry with a wide range of biological activities. beilstein-journals.org The synthesis of such derivatives can involve the reaction of the core scaffold with appropriate building blocks to construct the fused ring system. google.com

Systematic SAR Studies (Focus on Chemical Modifications and Their Impact on Binding/Interaction)

Systematic structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, SAR studies would involve chemical modifications at various positions on both the pyridine and the phenyl rings, as well as on the acetonitrile and methoxy linker moieties. While comprehensive SAR data for this specific scaffold is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar molecules, such as those incorporating a 4-(pyridin-2-ylmethoxy)-aniline moiety within kinase inhibitors. nih.gov

Positional scanning involves the systematic substitution of different functional groups at various accessible positions of the core scaffold to probe the chemical space and determine the impact of these changes on biological activity. For the this compound scaffold, key positions for modification include the pyridine ring, the phenyl ring, and the acetonitrile side chain.

Pyridine Ring Modifications: The pyridine ring is a common feature in many bioactive compounds and its substitution pattern can significantly influence biological activity. nih.govnih.gov In many FDA-approved drugs, the pyridine ring is often monosubstituted. nih.gov For the this compound scaffold, positions 3, 4, 5, and 6 of the pyridine ring are amenable to substitution. The introduction of various substituents can alter the electronic properties, steric bulk, and hydrogen bonding capacity of the molecule. For instance, electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃) could be introduced to modulate the pKa of the pyridine nitrogen and its potential interactions with a biological target.

Phenyl Ring Modifications: The phenyl ring offers several positions for substitution (ortho, meta, and para to the pyridin-2-ylmethoxy group). In a related series of quinazoline-based EGFR kinase inhibitors, a chlorine atom was present on the aniline (B41778) ring analogous to the phenyl ring in the current scaffold. nih.gov This suggests that halogen substitution on the phenyl ring may be a favorable modification. The introduction of small, lipophilic groups such as halogens or methyl groups can enhance hydrophobic interactions within a binding pocket. nih.gov Conversely, the introduction of hydrophilic groups like hydroxyl or sulfonamide moieties could be explored to improve aqueous solubility, though in some related series, this has led to decreased inhibitory activity. nih.gov

The following table illustrates potential modifications and their predicted impact on biological activity based on general principles observed in similar compounds.

Modification Site Substituent (R) Predicted Impact on Activity Rationale
Pyridine Ring (Position 4')-Cl, -FPotentially increaseHalogens can enhance binding through specific interactions and improve metabolic stability.
Pyridine Ring (Position 5')-CH₃, -OCH₃VariableSmall alkyl or alkoxy groups may provide favorable steric and electronic contributions.
Phenyl Ring (Position 2)-Cl, -BrPotentially increaseIntroduction of lipophilic groups in the meta position has been shown to increase inhibitory activity in related series. nih.gov
Phenyl Ring (Position 3)-OH, -NH₂Potentially decreaseIntroduction of hydrophilic groups may disrupt key hydrophobic interactions, although they could improve solubility. nih.gov

Acetonitrile Moiety Modifications: The nitrile group is a versatile functional group that can participate in hydrogen bonding and dipolar interactions. It can also serve as a bioisostere for other functional groups such as a carboxylate or a tetrazole. Modifications of the acetonitrile side chain could include its replacement with other small, electron-withdrawing groups to probe the necessity of the nitrile for biological activity.

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it governs how the molecule fits into the binding site of its target protein. For the this compound scaffold, the key elements of conformational flexibility are the torsional angles around the ether linkage connecting the phenyl and pyridine rings, and the rotation of the acetonitrile group.

The diaryl ether linkage provides a degree of rotational freedom, allowing the pyridine and phenyl rings to adopt various relative orientations. The preferred conformation will be a balance between minimizing steric hindrance and maximizing favorable intramolecular and intermolecular interactions. Conformational analysis of similar diaryl ether-containing molecules has been performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. mdpi.com These studies can reveal the lowest energy conformations and the rotational barriers between them.

The flexibility of the scaffold can be strategically constrained to lock the molecule into a bioactive conformation. This can be achieved by introducing cyclic structures or bulky substituents that restrict rotation. For example, incorporating the ether linkage into a rigid heterocyclic ring system could fix the relative orientation of the aromatic rings. Understanding the preferred conformation is essential for designing more potent and selective analogs.

The following table summarizes the key conformational features and their potential impact on SAR.

Conformational Feature Description Impact on SAR Methods of Analysis
Dihedral Angle (C-O-C-C)The angle between the phenyl and pyridinylmethoxy groups.Determines the overall shape of the molecule and its ability to fit into a binding pocket.NMR (NOE studies), X-ray Crystallography, Computational Modeling
Acetonitrile Group OrientationThe rotational position of the -CH₂CN group relative to the phenyl ring.Influences the directionality of potential hydrogen bonds and other interactions involving the nitrile group.X-ray Crystallography, Computational Modeling
Ring Puckering (if applicable)In conformationally restricted analogs, the puckering of any introduced rings.Can fine-tune the spatial arrangement of substituents.NMR, X-ray Crystallography

By systematically exploring both substituent effects and conformational constraints, a comprehensive understanding of the SAR for the this compound scaffold can be developed, guiding the design of new analogs with improved biological profiles.

Molecular Interactions and Mechanistic Investigations of 2 4 Pyridin 2 Ylmethoxy Phenyl Acetonitrile and Its Analogs with Biological Targets

Ligand-Target Binding Studies (e.g., enzyme inhibition, receptor modulation assays at a molecular level)

Analogs of 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile have been extensively studied as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a key target for treating cognitive deficits in conditions like Alzheimer's disease. nih.gov These studies often involve assays to determine the compounds' affinity and cooperativity with the natural ligand, acetylcholine (ACh). For instance, a series of 4-phenylpyridine-2-one and 6-phenylpyrimidin-4-one analogs have been evaluated for their ability to potentiate the effects of ACh. nih.govnih.gov

In the realm of enzyme inhibition, pyridin-2-yl urea (B33335) inhibitors, which share a core structural motif with the subject compound, have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1). nih.govnih.gov In vitro protein bioassays are employed to determine the inhibitory concentration (IC50) of these compounds. For example, a novel pyridin-2-yl urea inhibitor demonstrated an IC50 of 1.55 ± 0.27 nM against ASK1, which is comparable to clinically known inhibitors. nih.govnih.gov

Another analog, (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202), has been identified as a novel irreversible inhibitor of the epidermal growth factor receptor (EGFR) mutant kinase. nih.gov This compound potently inhibits primary EGFR mutants (L858R, del19) and the drug-resistant L858R/T790M mutant. nih.gov Its binding mode involves the formation of a covalent bond with Cys797 in an inactive EGFR conformation. nih.gov

Inhibitory Activities of Selected Analogs
CompoundTargetIC50 (nM)
Pyridin-2-yl urea inhibitor (Compound 2)ASK1 Kinase1.55 ± 0.27
Pyridin-2-yl urea inhibitor (Compound 4)ASK1 Kinase45.27 ± 4.82
Pyridin-2-yl urea inhibitor (Compound 6)ASK1 Kinase2.92 ± 0.28

Mechanistic Probes and Reporter Assays (focus on molecular pathways)

To elucidate the molecular pathways affected by these compounds, mechanistic probes and reporter assays are utilized. For the M1 mAChR PAMs, such as the 4-phenylpyridine-2-one and 6-phenylpyrimidin-4-one analogs, their mechanism of action is investigated through assays that measure downstream signaling events. nih.gov One such pathway is the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2). nih.gov These analogs have been shown to potentiate the ERK1/2 response at the M1 mAChR. nih.gov Furthermore, inositol (B14025) monophosphate (IP1) accumulation assays are used to assess the functional affinities and intrinsic efficacies of these compounds in stimulating G-protein coupled receptor (GPCR) signaling pathways. nih.gov

Studies on these M1 PAMs have revealed that despite having chemically distinct scaffolds, they often behave in a manner similar to the reference modulator, BQCA. nih.gov They have been found to modulate the affinity of orthosteric agonists without affecting their efficacy. nih.gov

Allosteric Modulation and Orthosteric Binding Site Analysis

A significant area of investigation for analogs of this compound is their role as allosteric modulators. nih.govnih.gov Allosteric sites on receptors, such as the M1 mAChR, offer an attractive therapeutic approach to achieve receptor subtype selectivity, which is often a challenge with ligands that bind to the highly conserved orthosteric site. nih.gov The 4-phenylpyridine-2-one and 6-phenylpyrimidin-4-one derivatives are examples of M1 selective PAMs that exhibit high cooperativity with ACh. nih.gov

The development of these compounds has focused on optimizing their allosteric properties, aiming for high cooperativity with the endogenous ligand while minimizing direct agonistic effects. nih.gov The structural evolution from a 4-phenylpyridin-2-one to a 6-phenylpyrimidin-4-one scaffold, for instance, has been shown to improve the cooperativity parameters of these M1 mAChR PAMs. nih.gov

Allosteric Properties of M1 mAChR PAMs
Compound ScaffoldKey PropertyObserved Effect
4-phenylpyridin-2-oneCooperativityHigh binding (α > 100) and functional (αβ > 100) cooperativity
6-phenylpyrimidin-4-oneCooperativityImproved cooperativity parameters compared to 4-phenylpyridin-2-one scaffold

Protein-Ligand Interaction Mapping using Site-Directed Mutagenesis (for targets, if applicable)

While specific site-directed mutagenesis studies on this compound were not found, this technique is a cornerstone for mapping protein-ligand interactions. For instance, in the study of photosystem II, site-directed mutagenesis of the CP 47 protein was used to alter conserved charged residues to understand their functional importance. nih.gov Mutations at specific arginine residues (384R and 385R) led to a modified phenotype with defective oxygen-evolving capabilities, highlighting the critical role of these residues in the protein's function. nih.gov

This methodology could be applied to the targets of this compound and its analogs to precisely map their binding sites. By systematically mutating amino acid residues within a putative binding pocket and observing the effects on ligand binding and target function, the key interactions can be identified. This approach provides invaluable information for understanding the molecular basis of a compound's activity and for guiding the rational design of more potent and selective molecules.

Theoretical and Computational Chemistry Studies on 2 4 Pyridin 2 Ylmethoxy Phenyl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. A common approach involves geometry optimization, where the lowest energy arrangement of atoms is found, followed by calculations of various molecular properties. niscpr.res.inresearchgate.net

Electronic structure analysis provides insights into the reactivity and stability of a molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.inajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. ajchem-a.com For similar aromatic nitrile compounds, these calculations are typically performed using DFT methods like B3LYP with a basis set such as 6-311++G(d,p). researchgate.netajchem-a.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It helps identify regions that are rich or poor in electrons. Red-colored areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. ajchem-a.com Green areas are neutral. For 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile, the nitrogen atom of the pyridine (B92270) ring and the nitrile group would likely be identified as regions of negative potential. ajchem-a.com

Global Reactivity Descriptors: Using the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S).

DescriptorFormulaInterpretation
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Electronegativity (χ) -(ELUMO + EHOMO)/2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Global Softness (S) 1/(2η)The inverse of hardness, indicating high polarizability.

This table presents the formulas and interpretations of global reactivity descriptors calculated from HOMO and LUMO energies, which are standard outputs of quantum chemical calculations. ajchem-a.com

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net These theoretical frequencies often show good correlation with experimental data obtained from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. niscpr.res.inijrar.org The calculations also provide the potential energy distribution (PED), which allows for the precise assignment of each vibrational mode to specific atomic motions, such as stretching, bending, or torsion. researchgate.net For complex molecules, theoretical spectra are often scaled by a factor to correct for anharmonicity and limitations of the computational method. niscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.netnih.gov Theoretical chemical shifts are typically calculated relative to a reference compound like Tetramethylsilane (TMS) and often show excellent linear correlation with experimental values. nih.govepstem.net This predictive power aids in the interpretation of experimental NMR spectra.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum calculations focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by calculating the forces between atoms and solving their equations of motion over time. This produces a trajectory of the molecule's movements, revealing its conformational landscape and flexibility.

A conformational analysis identifies the different stable spatial arrangements of atoms (conformers) and the energy barriers between them. researchgate.netresearchgate.net For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the ether linkage and the methylene (B1212753) bridge), MD simulations can explore the accessible conformations in different environments, such as in a vacuum or in a solvent. This information is critical because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site. nih.gov

Molecular Docking and Binding Mode Prediction with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. ekb.eg For this compound, docking could be used to predict its binding affinity and mode with various protein targets. Given that similar pyridine-containing compounds have shown activity against targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), these could be potential targets for investigation. nih.govmdpi.com

Docking simulations provide a detailed picture of the interactions between the ligand and the amino acid residues in the protein's active site. The primary types of interactions analyzed are:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the nitrile group in the target molecule can act as hydrogen bond acceptors, while any potential hydroxyl or amine groups on the protein side chains (e.g., from Serine, Threonine, or Lysine) can act as donors. nih.govnih.gov

Hydrophobic Interactions: The phenyl and pyridine rings are aromatic and hydrophobic, making them likely to engage in favorable interactions with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine within the binding pocket. nih.gov

Pi-Pi Stacking: The aromatic rings can stack with the side chains of aromatic amino acids like Phenylalanine, Tyrosine, and Tryptophan, contributing to binding affinity.

The results of a docking study are often summarized in a table listing the interacting residues, the type of interaction, and the distance.

Interacting ResidueInteraction TypeDistance (Å)
Thr798Hydrogen Bond2.1
Ser783Hydrogen Bond2.3
Leu796Hydrophobic3.5
Lys569Cation-Pi3.8
Met793Hydrophobic4.1

This is an example table illustrating the typical output of a molecular docking analysis, showing key interactions between a ligand and protein residues. The specific residues and distances are hypothetical and serve as an example of how binding interactions are reported. nih.govmdpi.com

A successful binding event requires good steric and electronic complementarity between the ligand and the receptor.

Steric Complementarity: This refers to the shape-matching between the ligand and the binding pocket. The ligand must fit snugly into the active site without significant steric clashes (atoms getting too close to each other). Docking programs evaluate this fit as part of their scoring function.

Electronic Complementarity: This involves the matching of electrostatic properties. For instance, a positively charged region of the ligand would favorably interact with a negatively charged region of the protein's binding site, and vice versa. The MEP maps discussed earlier are useful for visualizing the ligand's electronic properties and predicting these interactions.

By analyzing these factors, molecular docking can provide a robust hypothesis for how this compound might bind to a biological target, guiding further experimental validation.

Potential Applications of 2 4 Pyridin 2 Ylmethoxy Phenyl Acetonitrile and Its Derivatives As Chemical Probes or Pre Clinical Research Tools

Role in Drug Discovery as a Privileged Scaffold

The concept of a "privileged scaffold" is central to modern drug discovery, referring to a molecular framework that can bind to multiple biological targets with high affinity. The 2-[4-(pyridin-2-ylmethoxy)phenyl]acetonitrile core can be considered a privileged scaffold due to the presence of key structural features that are frequently found in biologically active compounds. Both the pyridine (B92270) and phenylacetonitrile (B145931) moieties are prevalent in a wide range of pharmaceuticals.

The pyridine ring, a bioisostere of a phenyl ring, can participate in various non-covalent interactions, including hydrogen bonding, and metal coordination. Its nitrogen atom can act as a hydrogen bond acceptor, a feature crucial for molecular recognition at the active sites of enzymes and receptors. The phenylacetonitrile group provides a handle for further chemical modification and can engage in π-stacking interactions.

Research into derivatives of this scaffold has demonstrated its potential. For instance, a closely related compound, 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile, was identified as a potent inducer of Oct3/4, a key transcription factor in stem cell pluripotency. This discovery highlights the potential of the broader phenylacetonitrile scaffold in the development of small molecules for regenerative medicine. The modular nature of the this compound scaffold, allowing for modifications on the pyridine ring, the phenyl ring, and the acetonitrile (B52724) group, makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening against various therapeutic targets.

The versatility of this scaffold is further underscored by the diverse biological activities reported for compounds containing either the pyridine or phenylacetonitrile motif. For example, various pyridine-containing compounds have been developed as kinase inhibitors, while phenylacetonitrile derivatives have shown a broad spectrum of activities, including as inhibitors of enzymes and modulators of ion channels.

Derivative ClassPotential Therapeutic AreaKey Structural Feature
Kinase InhibitorsOncology, InflammationPyridine ring for H-bonding in the ATP-binding site
GPCR ModulatorsNeuroscience, MetabolismPhenylacetonitrile for hydrophobic interactions
Ion Channel BlockersCardiovascular diseasesFlexible ether linkage for optimal positioning
Stem Cell ModulatorsRegenerative MedicinePhenylacetonitrile core for Oct3/4 induction

Development of Fluorescent or Isotope-Labeled Analogs for Biological Assays

The development of chemical probes, such as fluorescent or isotope-labeled analogs, is essential for studying the mechanism of action, biodistribution, and target engagement of potential drug candidates. The this compound scaffold is amenable to the incorporation of reporters for such studies.

Fluorescent Analogs: Fluorescent probes can be designed by introducing a fluorophore into the molecule without significantly altering its biological activity. For the this compound scaffold, a fluorophore could be appended to the pyridine or phenyl ring. The intrinsic fluorescence of some pyridine derivatives could also be exploited. For instance, studies on other pyridine-based small molecules have demonstrated their utility as fluorescent probes for various applications, including the detection of metal ions and the imaging of cellular components. While specific fluorescent analogs of this compound have not been extensively reported, the synthesis of such probes is a feasible and logical step in elucidating its biological function.

Isotope-Labeled Analogs: Isotopic labeling, typically with stable isotopes like deuterium (²H) or carbon-13 (¹³C), or radioactive isotopes like carbon-11 (¹¹C) or fluorine-18 (¹⁸F), is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies, as well as in positron emission tomography (PET) imaging. The synthesis of isotopically labeled this compound could be achieved by incorporating labeled precursors during its synthesis. For example, a ¹¹C-label could be introduced via methylation of a suitable precursor, a common strategy for developing PET radiotracers for in vivo imaging of drug targets in the brain and other organs. Such labeled analogs would be invaluable for non-invasively studying the distribution and target binding of this class of compounds in living organisms.

Labeling StrategyApplicationPotential Isotope
Fluorescent TaggingCellular imaging, High-throughput screeningBODIPY, Fluorescein
Stable Isotope LabelingDMPK studies, Metabolite identification²H, ¹³C, ¹⁵N
Radioisotope LabelingPET imaging of target engagement¹¹C, ¹⁸F

Use in Materials Science

While the primary focus on the this compound scaffold has been in the life sciences, its structural features also suggest potential applications in materials science, particularly in the fields of organic electronics and coordination chemistry.

Organic Electronics: The combination of aromatic and heteroaromatic rings in this molecule imparts potential semiconducting properties. Pyridine-containing organic molecules have been investigated as components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The pyridine moiety can influence the electron-transporting properties of a material. While direct applications of this compound in this area are yet to be explored, its derivatives could be designed to have specific electronic properties for use in organic electronic devices.

Coordination Chemistry: The pyridine nitrogen atom and the nitrile group in this compound can both act as ligands for metal ions. This allows for the formation of coordination complexes and polymers. The flexible ether linkage provides conformational freedom, which could lead to the formation of interesting and potentially functional supramolecular architectures. The study of the coordination chemistry of this ligand with various metal centers could lead to the development of new catalysts, sensors, or materials with interesting magnetic or optical properties. Research on related pyridine- and acetonitrile-containing ligands has shown their ability to form diverse coordination complexes with transition metals.

Contribution to Ligand Design for Specific Molecular Targets

The this compound scaffold provides a versatile template for the rational design of ligands targeting specific molecular targets. By systematically modifying the different components of the molecule, medicinal chemists can optimize its binding affinity and selectivity for a desired protein.

A significant example of this is the aforementioned discovery of a derivative, 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile, as a potent inducer of the transcription factor Oct3/4. This finding opens up avenues for designing novel therapeutics for regenerative medicine by targeting the cellular machinery that controls cell fate. Structure-activity relationship (SAR) studies on this class of compounds could elucidate the key molecular interactions responsible for their biological activity and guide the design of more potent and selective analogs.

The scaffold's potential extends to other target classes as well. For instance, the pyridine moiety is a common feature in many kinase inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain. By modifying the substituents on the pyridine and phenyl rings, it may be possible to design selective inhibitors for specific kinases implicated in diseases such as cancer and inflammation.

The table below summarizes hypothetical design strategies for targeting different protein classes using the this compound scaffold.

Target ClassDesign StrategyRationale
KinasesSubstitution on the pyridine ringTo optimize interactions with the hinge region
G-protein coupled receptors (GPCRs)Modification of the phenyl ring substituentsTo modulate hydrophobic and polar interactions in the binding pocket
Nuclear ReceptorsAlteration of the linker length and flexibilityTo achieve optimal positioning within the ligand-binding domain
Transcription FactorsIntroduction of specific functional groupsTo enhance binding to the protein-protein or protein-DNA interface

Future Research Directions and Unexplored Avenues for 2 4 Pyridin 2 Ylmethoxy Phenyl Acetonitrile

Exploration of Novel Synthetic Pathways

The current synthesis of 2-[4-(pyridin-2-ylmethoxy)phenyl]acetonitrile and its analogs often relies on multi-step processes that may present challenges in terms of yield, scalability, and environmental impact. Future research must prioritize the development of more efficient and sustainable synthetic methodologies.

Key areas for exploration include:

Catalytic C-O Coupling Reactions: Investigating advanced palladium- or copper-catalyzed cross-coupling reactions could provide more direct and efficient routes to form the critical ether linkage between the pyridine (B92270) and phenyl rings.

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This is particularly relevant for producing libraries of analogs for screening purposes.

Green Chemistry Approaches: Future synthetic designs should incorporate principles of green chemistry, such as using less hazardous solvents, reducing the number of synthetic steps (e.g., through one-pot reactions), and exploring enzymatic catalysis to create a more environmentally benign process.

Novel Pyridin-2(1H)-one Transformations: Research into innovative transformations, such as the cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions, could open new avenues for synthesizing complex derivatives starting from readily available materials. beilstein-journals.orgresearchgate.net

Proposed Synthetic ApproachPotential Advantages
Advanced Catalytic CouplingHigher efficiency, milder reaction conditions
Continuous Flow ChemistryImproved scalability, safety, and consistency
Green Chemistry PrinciplesReduced environmental impact, increased sustainability
Novel Pyridin-2(1H)-one RoutesAccess to diverse and complex chemical libraries beilstein-journals.orgresearchgate.net

Investigation of New Biological Target Interactions

While derivatives of the this compound scaffold have been notably investigated as inhibitors of kinases like EGFR and VEGFR-2, the full spectrum of their biological activity remains largely unexplored. figshare.comnih.gov A crucial future direction is to broaden the scope of biological screening to identify novel protein interactions and therapeutic applications.

Unexplored avenues include:

Broad-Spectrum Kinase Profiling: Screening against comprehensive kinase panels (kinomescans) could reveal unexpected inhibitory activities against other kinase families, potentially opening up applications in different types of cancer or inflammatory diseases. figshare.com One study noted the selectivity of a derivative, CHMFL-EGFR-202, across a panel of 468 kinases, highlighting the importance of such broad screening. figshare.com

Epigenetic Targets: The structural motifs present in this scaffold may allow for interactions with epigenetic targets such as histone deacetylases (HDACs) or methyltransferases. Investigating these potential interactions could uncover new uses in oncology and genetic disorders.

Ion Channel Modulation: The pyridinyl moiety is a common feature in compounds that modulate ion channels. nih.gov Screening against panels of ion channels, such as the Transient Receptor Potential (TRP) channel family, could identify novel activities relevant to pain, inflammation, and neurological conditions. nih.gov

Stem Cell Biology: A related compound, 2-[4-[(4-methoxyphenyl)-methoxy]phenyl]acetonitrile, was identified as an inducer of Oct3/4 expression, a key transcription factor in pluripotent stem cells. researchgate.net This suggests that this compound and its analogs could be explored for their potential in regenerative medicine and cellular reprogramming. researchgate.net

Advanced Computational Modeling for De Novo Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular interactions and guiding the design of new compounds with enhanced properties. Future research should leverage these methods for the de novo design of next-generation analogs based on the this compound core.

Specific computational strategies include:

Structure-Based Drug Design (SBDD): Using high-resolution crystal structures of target proteins, molecular docking and induced-fit docking (IFD) studies can predict the binding modes of new analogs. mdpi.com This allows for the rational design of modifications to optimize interactions with key residues in the binding site, thereby improving potency and selectivity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-protein complex over time, helping to assess the stability of binding interactions and the impact of structural modifications on protein conformation. nih.gov

Generative Chemistry Models: Employing deep generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can create vast virtual libraries of novel molecules centered around the core scaffold. nih.govuzh.ch These models can be trained to generate compounds with predicted dual-target activity or optimized drug-like properties. nih.gov

Development of Polymeric or Nanomaterial Conjugates

A significant and almost entirely unexplored avenue for this class of compounds is the development of advanced drug delivery systems. Conjugating this compound or its potent derivatives to polymers or nanomaterials could overcome common challenges in drug development, such as poor solubility, limited bioavailability, and off-target toxicity.

Future research in this area should focus on:

Polymeric Micelles and Nanoparticles: Encapsulating the compound within polymeric nanoparticles or micelles could enhance its aqueous solubility, protect it from premature degradation, and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Targeted Drug Conjugates: Attaching the molecule to a targeting ligand (e.g., an antibody or peptide) that recognizes specific cell surface receptors could enable active targeting, thereby increasing drug concentration at the site of action and minimizing exposure to healthy tissues.

Stimuli-Responsive Systems: Designing polymer or hydrogel-based carriers that release the drug in response to specific stimuli within the target microenvironment (e.g., changes in pH or enzyme concentration) would allow for controlled and localized drug delivery.

Delivery SystemPotential Benefit
Polymeric NanoparticlesImproved solubility and passive tumor targeting
Antibody-Drug ConjugatesActive targeting to specific cells, reduced systemic toxicity
Stimuli-Responsive HydrogelsControlled and localized drug release

Integration with Chemoinformatic and AI-Driven Discovery Platforms

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast chemical and biological datasets. nih.govnih.gov Integrating these platforms into the research pipeline for this compound is essential for accelerating the identification of lead candidates.

Future directions include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models by correlating the structural features of a library of analogs with their biological activities. These models can then be used to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. nih.gov

Machine Learning for Property Prediction: Utilizing machine learning algorithms to build predictive models for ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov This allows for the early-stage filtering of compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity.

Generative Reinforcement Learning: Combining generative models with reinforcement learning to iteratively design new molecules that are optimized for multiple objectives simultaneously, such as high potency against a primary target, selectivity against off-targets, and favorable drug-like properties. nih.gov This approach has already shown success in designing compounds for polypharmacology. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile, and how can reaction parameters be optimized systematically?

Answer:
The synthesis typically involves nucleophilic substitution at the pyridine ring, followed by acetonitrile functionalization. Key steps include:

  • Etherification : Reacting 2-(hydroxymethyl)pyridine with 4-bromophenylacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) to form the pyridylmethoxy linkage.
  • Optimization : Use a Design of Experiments (DoE) approach to evaluate factors like temperature, solvent polarity, and catalyst loading. Statistical methods (e.g., response surface methodology) minimize trial runs while maximizing yield .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through recrystallization or column chromatography.

Basic: How is X-ray crystallography employed to resolve the molecular structure of this compound, and what critical bond parameters should be analyzed?

Answer:
Single-crystal X-ray diffraction provides precise structural

  • Sample Preparation : Grow crystals via slow evaporation in a solvent like dichloromethane/hexane.
  • Key Metrics : Analyze bond angles (e.g., C–O–C in the ether linkage, ~110–120°) and torsional angles (e.g., pyridine-phenyl dihedral angles, often <30° for planarity). For example, in related acetonitrile-palladium complexes, bond angles such as C1–Pd1–N5 (~160–170°) are critical for confirming coordination geometry .
  • Disorder Handling : Address electron density ambiguities using refinement software (e.g., SHELXL) and validate with R-factors (<0.07 for high reliability) .

Advanced: How can computational chemistry guide the design of derivatives or predict reactivity for this compound?

Answer:
Integrate quantum chemical calculations and experimental

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and activation energies for reactions like nitrile hydrolysis or pyridine ring functionalization .
  • Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the pyridine nitrogen’s lone pair (HOMO) often directs substitution reactions .
  • Solvent Effects : Simulate solvation free energies (e.g., using COSMO-RS) to optimize solvent selection for synthesis or purification .

Advanced: How can contradictions in spectroscopic data (e.g., NMR or IR) for this compound be resolved methodologically?

Answer:
Contradictions often arise from dynamic effects or impurities. Strategies include:

  • Variable-Temperature NMR : Resolve overlapping peaks by analyzing chemical shift changes at different temperatures (e.g., 25°C vs. −40°C). For example, restricted rotation in the pyridylmethoxy group may cause splitting .
  • 2D Techniques : Use HSQC or HMBC to assign ambiguous signals. Cross-peaks between pyridine protons and acetonitrile carbons confirm connectivity .
  • IR Coupling with DFT : Compare experimental IR stretches (e.g., C≡N ~2240 cm⁻¹) with computed vibrational spectra to validate assignments .

Basic: What are the key stability considerations for storing and handling this compound in laboratory settings?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture or strong acids .
  • Degradation Analysis : Monitor via periodic HPLC checks. Hydrolysis products (e.g., carboxylic acids) can be identified by LC-MS .

Advanced: What strategies are effective for studying the compound’s role in catalytic systems or coordination chemistry?

Answer:

  • Metal Complexation : Screen Pd(II), Cu(I), or Ru(II) salts for coordination. Use UV-vis titration to determine binding constants (e.g., λmax shifts for metal-ligand charge transfer) .
  • Catalytic Activity : Test in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover frequencies (TOF) with/without the pyridylmethoxy group to assess steric/electronic effects .

Basic: How can chromatographic methods be optimized for purifying this compound from reaction mixtures?

Answer:

  • Column Selection : Use silica gel with a medium polarity solvent system (e.g., hexane/ethyl acetate 3:1). For polar byproducts, switch to reverse-phase C18 columns with acetonitrile/water gradients .
  • Detection : Monitor at 254 nm (π→π* transitions in pyridine) .

Advanced: What in silico tools are suitable for predicting the compound’s pharmacokinetic or toxicity profile in preclinical studies?

Answer:

  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP (~2.5–3.5 for moderate lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
  • Toxicity Screening : Apply QSAR models to predict mutagenicity (e.g., Ames test) or hepatotoxicity .

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Reactant of Route 1
2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile
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Reactant of Route 2
2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.